2,2,5-Trimethyl-1,3,5-dioxaphosphinane
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Overview
Description
2,2,5-Trimethyl-1,3,5-dioxaphosphinane is an organophosphorus compound with the molecular formula C6H13O2P It is characterized by a dioxaphosphinane ring structure, which includes phosphorus, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5-Trimethyl-1,3,5-dioxaphosphinane can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction typically involves the formation of a cyclic phosphonate ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-1,3,5-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphinanes, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,5-Trimethyl-1,3,5-dioxaphosphinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 2,2,5-trimethyl-1,3,5-dioxaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Uniqueness
2,2,5-Trimethyl-1,3,5-dioxaphosphinane is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and stability
Properties
CAS No. |
111073-55-3 |
---|---|
Molecular Formula |
C6H13O2P |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
2,2,5-trimethyl-1,3,5-dioxaphosphinane |
InChI |
InChI=1S/C6H13O2P/c1-6(2)7-4-9(3)5-8-6/h4-5H2,1-3H3 |
InChI Key |
RFYJCIZXYJZQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCP(CO1)C)C |
Origin of Product |
United States |
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